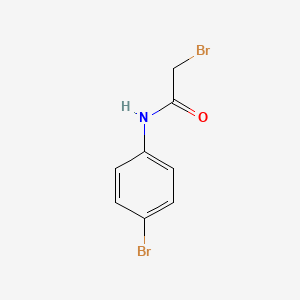

2-Bromo-n-(4-bromophenyl)acetamide

Description

General Context of N-Arylacetamide Scaffolds in Chemical Research

N-Arylacetamide derivatives represent a significant class of organic compounds that are a focal point of extensive research in medicinal and materials chemistry. This structural motif, characterized by an acetamide (B32628) group linked to an aryl (aromatic) ring, serves as a versatile scaffold for the development of novel molecules with a wide array of applications. In the realm of chemical research, these derivatives are frequently explored for their potential biological activities.

Studies have shown that N-arylacetamide scaffolds are key components in the design of various therapeutic agents. For instance, researchers have synthesized novel N-arylacetamide derivatives and investigated their potent inhibitory effects on enzymes like urease, which is implicated in bacterial infections. nih.govresearchgate.net The inhibition of such enzymes is a promising strategy for combating the deleterious effects of pathogenic bacteria. nih.govresearchgate.net Furthermore, the N-arylacetamide framework has been incorporated into molecules designed as potential antimicrobial agents, with some derivatives demonstrating significant activity against various bacterial and fungal strains. niscpr.res.in The synthesis of hybrid molecules combining N-arylacetamide moieties with other pharmacophores, such as cysteine, has led to the development of highly potent urease inhibitors, showcasing the modularity and effectiveness of this chemical scaffold. nih.govresearchgate.net

Significance of Halogenation, Specifically Bromination, in Organic Molecules

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic chemistry. Among the halogens, bromine holds particular importance. Bromination is a powerful tool for organic synthesis, enabling the creation of a vast range of valuable compounds. fiveable.menih.gov The introduction of bromine atoms into organic molecules can serve several critical purposes.

Firstly, brominated compounds are often key synthetic intermediates. smolecule.com The bromine atom is a good leaving group, making it susceptible to replacement by other functional groups through nucleophilic substitution reactions. This reactivity allows chemists to build more complex molecular architectures from simpler brominated precursors. numberanalytics.com Secondly, bromination can significantly influence the biological activity of a molecule. The presence of bromine can alter a compound's lipophilicity, electronic properties, and conformation, which in turn can enhance its interaction with biological targets. smolecule.com This is a widely used strategy in the development of pharmaceuticals and agrochemicals. testbook.com Bromination reactions, such as electrophilic aromatic substitution and radical bromination, provide methods to selectively functionalize otherwise inert C-H bonds, further highlighting the versatility of this process in organic synthesis. fiveable.menumberanalytics.comyoutube.com

Overview of Research Directions for 2-Bromo-N-(4-bromophenyl)acetamide

This compound is a specific N-arylacetamide derivative that has garnered attention in chemical research. Its structure is characterized by two bromine atoms: one on the phenyl ring and another on the acetyl group. smolecule.com This dibrominated structure suggests several potential avenues for research.

Primary research directions for this compound focus on its utility as a chemical intermediate and its potential biological activities. As a synthetic building block, it can be used in the synthesis of more complex organic molecules. smolecule.com Moreover, initial research indicates that this compound may possess noteworthy biological properties. Specifically, it has been investigated for its potential antimicrobial and anticancer activities. smolecule.com The presence of the two bromine atoms is expected to influence its chemical reactivity and biological efficacy. smolecule.com Further crystallographic studies have been performed to understand its specific molecular conformation, which is crucial for predicting its interactions and reactivity. smolecule.com

Compound Information

| Compound Name | Molecular Formula | Molecular Weight |

| This compound | C8H7Br2NO | 292.95 g/mol smolecule.com |

Properties

IUPAC Name |

2-bromo-N-(4-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPCSKPUJUALLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969500 | |

| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5439-13-4 | |

| Record name | 5439-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo N 4 Bromophenyl Acetamide

Established Reaction Pathways for 2-Bromo-N-(4-bromophenyl)acetamide

Two principal routes for the synthesis of this compound have been well-documented in chemical literature. These methods offer different strategic advantages depending on the availability of starting materials and desired reaction conditions.

Acylation of 4-Bromoaniline (B143363) with Bromoacetyl Chloride

A direct and common method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 4-bromoaniline and bromoacetyl chloride. prepchem.commdpi.com In this reaction, the amino group of 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction.

The reaction is often performed in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures to control the exothermic nature of the reaction. The choice of base can vary, with common options including pyridine, triethylamine, or an aqueous solution of sodium carbonate. prepchem.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation and filtration, followed by washing and recrystallization to yield the purified this compound.

Table 1: Acylation of 4-Bromoaniline with Bromoacetyl Halides

| Acylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Bromoacetyl bromide | 10% aq. Na2CO3 | Methylene (B1212753) Chloride | 0 | 30 min | 90 | prepchem.com |

| Bromoacetyl chloride | Anhydrous ZnCl2 | Benzene (B151609) | Reflux | 30 min | Good | mdpi.com |

| Acetyl chloride | DIEA | - | 0 to RT | 1 h | 98 |

Bromination of N-(4-bromophenyl)acetamide

An alternative synthetic route involves the bromination of N-(4-bromophenyl)acetamide. This electrophilic aromatic substitution reaction introduces a bromine atom onto the acetyl group of the molecule. This method is particularly useful when N-(4-bromophenyl)acetamide is a more readily available starting material.

A variety of brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a popular choice due to its ease of handling compared to liquid bromine. The reaction is often initiated by a radical initiator or by photochemical means when the bromination is desired at the alpha-carbon of the acetyl group. For electrophilic aromatic substitution on the ring, a Lewis acid catalyst is typically required. However, for the specific synthesis of this compound, the target is the alpha-bromination of the N-acetyl group. This is typically achieved using NBS in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under UV irradiation.

Elemental bromine (Br2) can also be used, often in a solvent like acetic acid. However, its use requires careful handling due to its corrosive and toxic nature. Other brominating systems include potassium bromate (B103136) in the presence of hydrobromic acid, which generates bromine in situ. echemi.com

Table 2: Brominating Agents for Acetanilides

| Brominating Agent | Catalyst/Initiator | Solvent | Key Features | Reference |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN, Benzoyl Peroxide) or UV light | Carbon tetrachloride, Acetonitrile | Good selectivity for alpha-bromination, easier to handle than Br2. | orgsyn.org |

| Bromine (Br2) | Acetic acid | Acetic acid | Strong brominating agent, requires careful handling. | orgsyn.org |

| KBrO3/HBr | - | Water | In situ generation of bromine, avoids handling of liquid bromine. | echemi.com |

The choice of solvent and reaction temperature plays a crucial role in the outcome of the bromination reaction. For radical brominations with NBS, non-polar solvents like carbon tetrachloride are often used to facilitate the radical chain mechanism. The reaction is typically conducted at reflux temperature to promote the formation of the bromine radical.

Temperature control is critical to prevent unwanted side reactions, such as multiple brominations or reactions on the aromatic ring. Lower temperatures are generally favored when using highly reactive brominating agents like elemental bromine to enhance selectivity.

Comparative Synthetic Strategies for Related Brominated Acetamides

The synthesis of positional isomers of this compound, where the bromine atom is located at different positions on the phenyl ring, requires regioselective control.

Regioselective Synthesis Approaches for Positional Isomers

The synthesis of isomers such as 2-bromo-N-(2-bromophenyl)acetamide and 2-bromo-N-(3-bromophenyl)acetamide can be achieved by starting with the corresponding bromoanilines. For instance, 2-bromoaniline (B46623) or 3-bromoaniline (B18343) can be acylated with bromoacetyl chloride or a similar reagent to yield the desired positional isomer. scbt.comscbt.com

The directing effects of substituents on the aromatic ring are key to understanding the regioselectivity of bromination reactions. The acetamido group (-NHCOCH3) is an ortho-, para-directing group. Therefore, direct bromination of acetanilide (B955) typically yields the para-bromo isomer as the major product due to steric hindrance at the ortho positions. echemi.com To obtain the ortho- or meta-bromo isomers of N-(bromophenyl)acetamide, it is more practical to start with the appropriately substituted aniline (B41778).

For example, the synthesis of N-(2-bromophenyl)acetamide can be accomplished by the acetylation of 2-bromoaniline. researchgate.net Subsequent bromination of the acetyl group would then yield 2-bromo-N-(2-bromophenyl)acetamide. Similarly, starting with 3-bromoaniline would lead to 2-bromo-N-(3-bromophenyl)acetamide. This approach of building the molecule from a pre-functionalized aromatic ring provides a reliable method for controlling the position of the bromine substituent on the phenyl ring.

Synthesis of Functionalized Analogs and Derivatives

The reactive α-bromoacetyl group and the substituted phenyl ring of this compound make it a versatile starting material for the synthesis of a variety of functionalized analogs and derivatives. The primary synthetic routes involve the reaction of the α-bromo position with various nucleophiles to form heterocyclic rings such as thiazoles, pyrazoles, and 1,2,4-triazoles.

Thiazole (B1198619) Derivatives: The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. In the context of this compound, it can react with thiourea (B124793) or substituted thioureas to yield 2-aminothiazole (B372263) derivatives. For instance, the reaction of p-bromoacetophenone with thiourea and iodine, followed by chloroacetylation, has been used to produce N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, a key intermediate for further derivatization. dergipark.org.trnih.gov This intermediate can then be reacted with various anilines to generate a library of N-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. dergipark.org.tr The general scheme involves the initial formation of 4-(4-bromophenyl)thiazol-2-amine, which is then acylated.

Pyrazole (B372694) Derivatives: Pyrazole derivatives can be synthesized from this compound through multi-step sequences. A common approach involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aldehyde to form a chalcone, which is then cyclized with hydrazine (B178648) or a substituted hydrazine to form the pyrazoline ring. nih.govresearchgate.net While not a direct reaction of this compound, its structural motifs are incorporated through precursors like 4-bromoacetophenone. For example, chalcones derived from 4'- (methylsulfonyl)acetophenone and various substituted aromatic aldehydes can be reacted with hydrazine monohydrate in acetic acid to yield pyrazoline derivatives. nih.gov Another route involves the reaction of 1,3-diketones with hydrazines. dergipark.org.trmdpi.com For instance, 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione can be coupled with 4-bromoaniline to form a precursor that, upon reaction with various hydrazines, yields substituted pyrazole derivatives. dergipark.org.tr

1,2,4-Triazole (B32235) Derivatives: The synthesis of 1,2,4-triazole derivatives often involves the cyclization of hydrazide or thioamide precursors. Starting from a bromo-substituted benzothioamide, a series of reactions including methylation and condensation with a hydrazide can lead to the formation of a 3,5-disubstituted-1,2,4-triazole. orgsyn.org For example, 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones have been synthesized by refluxing 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides with potassium hydroxide (B78521). sioc-journal.cn These triazolethiones can be further functionalized. Another strategy involves the reaction of a hydrazide with an isothiocyanate to form a hydrazinecarbothioamide, which is then cyclized to a 1,2,4-triazole-3-thiol. nih.gov

The following table summarizes the synthesis of various functionalized analogs that can be derived from precursors related to this compound.

Table 1: Synthesis of Functionalized Analogs and Derivatives

| Derivative Class | General Synthetic Method | Key Reagents | Example Product |

|---|---|---|---|

| Thiazoles | Hantzsch Thiazole Synthesis | α-Bromo ketone, Thiourea | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((2-nitrophenyl)amino)acetamide dergipark.org.tr |

| Pyrazoles | Condensation/Cyclization | Chalcone, Hydrazine Hydrate | 1-{3-[4-(Methanesulfonyl)phenyl]-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one nih.gov |

| 1,2,4-Triazoles | Cyclization of Hydrazide/Thioamide | 2-(2-Bromobenzoyl)-N-substitutedhydrazinecarbothioamide, KOH | 3-(2-Bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione sioc-journal.cn |

Optimization of Synthetic Parameters and Yield Enhancement

The synthesis of this compound is typically achieved through the acylation of 4-bromoaniline with bromoacetyl chloride or bromide. nih.gov The optimization of this reaction is crucial for improving yield, reducing reaction time, and minimizing by-product formation. Key parameters that can be adjusted include the choice of catalyst, solvent, reaction temperature, and reaction time.

Catalyst: While the acylation of anilines can proceed without a catalyst, particularly with reactive acylating agents like bromoacetyl chloride, the use of a catalyst can significantly enhance the reaction rate and yield. orientjchem.org For N-acylation reactions, both acid and base catalysts can be employed. Lewis acids such as zinc chloride (ZnCl₂) have been shown to be effective catalysts for the acylation of sulfonamides with bromoacetyl bromide, a reaction analogous to the acylation of anilines. mdpi.com The activation of the catalyst, for instance by ensuring it is anhydrous, can be critical for the reaction's success. mdpi.com In some cases, catalyst-free conditions, particularly under microwave irradiation or with specific solvent choices, can also provide excellent yields. orientjchem.orgymerdigital.com

Solvent: The choice of solvent can have a significant impact on the reaction rate and yield. For the N-acylation of anilines, a variety of solvents have been investigated, including aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), chloroform, and ethyl acetate, as well as water. orientjchem.org In a study on the catalyst-free N-acylation of aniline with acetic anhydride, water was found to be a highly effective medium, leading to rapid reaction completion and high yields. orientjchem.org For the ZnCl₂-catalyzed acylation of sulfonamides, benzene and toluene (B28343) have been used as effective solvents. mdpi.com The solubility of the starting materials and the stability of the intermediate acylating species in the chosen solvent are important considerations.

Reaction Time and Temperature: The reaction time and temperature are interdependent parameters that need to be optimized. For the acylation of aniline with acetic acid under microwave irradiation, it was found that the yield increased with reaction time up to a certain point, after which the increase was not significant. ymerdigital.com The reaction of 4-bromoaniline with bromoacetyl chloride is often carried out at low temperatures, such as in an ice bath, to control the exothermic nature of the reaction and minimize the formation of side products. The reaction is typically allowed to proceed for several hours to ensure completion.

The table below provides a summary of parameters that can be optimized for the synthesis of N-acyl anilines, which are analogous to the synthesis of this compound.

Table 2: Optimization of Synthetic Parameters for N-Acylation of Anilines

| Parameter | Investigated Conditions | Observation | Reference |

|---|---|---|---|

| Catalyst | ZnCl₂ (anhydrous) | Effective for acylation of sulfonamides with bromoacetyl bromide. | mdpi.com |

| Catalyst-free | High yields achievable, especially with reactive acylating agents or under microwave irradiation. | orientjchem.org | |

| Solvent | Water | Excellent yields and short reaction times for N-acylation of aniline with acetic anhydride. | orientjchem.org |

| Benzene, Toluene | Effective for ZnCl₂-catalyzed acylation. | mdpi.com | |

| Dichloromethane (DCM) | Commonly used for acylation reactions. | orientjchem.org | |

| Reaction Time | 1-7 hours | Yield increases with time up to an optimal point. | ymerdigital.com |

| Temperature | 0-5 °C (ice bath) | Often used to control exothermicity and side reactions in acylation with acyl halides. | orgsyn.org |

Advanced Structural Characterization of 2 Bromo N 4 Bromophenyl Acetamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of 2-Bromo-N-(4-bromophenyl)acetamide reveals that it crystallizes in the monoclinic space group P21/n. nih.gov The crystallographic data provides the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C8H7Br2NO |

| Formula Weight | 292.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (Å3) | 935.22 (9) |

| Z | 4 |

| Temperature (K) | 303 |

Determination of Molecular Conformation and Geometry

The molecular structure of this compound, as determined by X-ray diffraction, allows for a precise analysis of its conformation and internal geometry, including bond lengths, bond angles, and torsion angles.

A key feature of the molecular conformation of this compound is the orientation of the amide N—H bond relative to the adjacent carbonyl (C=O) group and the C—Br bond of the bromoacetyl group. The crystallographic data indicates that the N—H bond adopts an anti conformation with respect to both the C=O and the C—Br bonds in the side chain. nih.govresearchgate.net This spatial arrangement is a common feature observed in other structurally related amides. nih.govresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, hydrogen bonding plays a primary role in the formation of its supramolecular structure.

The crystal structure of this compound is characterized by the presence of intermolecular N—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions occur between the amide hydrogen (N—H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This specific hydrogen bonding motif links the molecules into supramolecular chains that propagate along the c-axis of the crystal lattice. nih.govresearchgate.net

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1N⋯O1 | 0.86 | 2.11 | 2.925 (6) | 157 |

Crystallographic Parameters and Refinement Details

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n. nih.govresearchgate.net The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

Detailed crystallographic data and refinement parameters are presented in the interactive table below. The unit cell dimensions are a = 4.4987(3) Å, b = 23.152(1) Å, and c = 9.1098(5) Å, with a β angle of 99.713(6)°. nih.govresearchgate.net The refinement process converged to a final R-factor of 0.049 and a goodness-of-fit (S) of 0.99, indicating a high-quality structural determination. nih.govresearchgate.net Hydrogen atoms were placed in calculated positions and refined using a riding model. nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₇Br₂NO |

| Formula weight | 292.97 |

| Temperature | 303 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 4.4987 (3) Å b = 23.152 (1) Å c = 9.1098 (5) Å α = 90° β = 99.713 (6)° γ = 90° |

| Volume | 935.22 (9) ų |

| Z | 4 |

| Density (calculated) | 2.081 Mg/m³ |

| Absorption coefficient | 8.62 mm⁻¹ |

| F(000) | 560 |

| Crystal size | 0.50 x 0.20 x 0.14 mm |

| Theta range for data collection | 2.9 to 27.8° |

| Reflections collected | 3065 |

| Independent reflections | 1661 [R(int) = 0.023] |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1661 / 0 / 109 |

| Goodness-of-fit on F² | 0.99 |

| Final R indices [I>2sigma(I)] | R1 = 0.049, wR2 = 0.127 |

| R indices (all data) | R1 = 0.058, wR2 = 0.134 |

| Largest diff. peak and hole | 0.73 and -0.68 e.Å⁻³ |

Advanced Spectroscopic Investigations

Spectroscopic techniques provide valuable insights into the connectivity and electronic environment of atoms within a molecule, complementing the solid-state information from crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

For the analogous compound N-(4-bromophenyl)acetamide, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons and the acetyl methyl group. The aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide proton typically appears as a singlet, and its chemical shift can be concentration-dependent. The methyl protons of the acetyl group also give rise to a singlet. In this compound, the replacement of the methyl group with a bromomethyl group (-CH₂Br) would result in a singlet for the methylene (B1212753) protons, expected to be at a downfield chemical shift compared to a methyl group due to the electron-withdrawing effect of the bromine atom.

The ¹³C NMR spectrum would be expected to show distinct signals for the two carbons of the acetamide (B32628) group and the six carbons of the bromophenyl ring. The carbonyl carbon would appear at a significant downfield shift. The carbon of the bromomethyl group would also be deshielded. The aromatic region would display four signals due to the symmetry of the 1,4-disubstituted ring.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HMBC experiment would reveal correlations between protons and carbons that are separated by two or three bonds. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as the aromatic carbon attached to the nitrogen. The methylene protons of the bromomethyl group would show correlations to the carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its constituent bonds.

The analysis of the solid-state FT-IR spectrum of this compound shows several key absorption peaks. A prominent feature in the spectrum is the N-H stretching vibration of the secondary amide group, which typically appears as a sharp band in the region of 3400-3200 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding within the crystal lattice.

The carbonyl (C=O) stretching vibration of the amide group, often referred to as the Amide I band, is another significant absorption. For this compound, this band is expected in the range of 1680-1630 cm⁻¹. The precise wavenumber is sensitive to the molecular environment and any resonance effects.

The Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations, is typically observed between 1570 and 1515 cm⁻¹. Furthermore, the aromatic C=C stretching vibrations from the bromophenyl ring give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the amide linkage can be found in the 1260-1200 cm⁻¹ range.

The presence of the bromine substituents on both the phenyl ring and the acetyl group also results in characteristic absorptions. The C-Br stretching vibrations are typically observed in the lower frequency region of the spectrum, generally between 700 and 500 cm⁻¹. Specifically, the C-Br stretch of the bromoacetyl group and the aryl C-Br stretch will have distinct, though potentially overlapping, absorptions. The out-of-plane C-H bending vibrations of the para-substituted aromatic ring are also expected to produce strong bands in the 850-800 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H Stretch | Secondary Amide |

| 1680-1630 | C=O Stretch (Amide I) | Amide |

| 1570-1515 | N-H Bend + C-N Stretch (Amide II) | Amide |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1260-1200 | C-N Stretch | Amide |

| 850-800 | C-H Out-of-Plane Bend | p-Substituted Phenyl |

| 700-500 | C-Br Stretch | Bromoalkane & Bromoarene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions.

The benzene ring itself exhibits strong absorptions around 204 nm and a weaker, structured band around 256 nm, corresponding to π → π* transitions. The substitution of a bromine atom and an acetamido group onto the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the extension of the conjugated system and the electronic effects of the substituents. The lone pairs of electrons on the bromine and nitrogen atoms can also participate in n → π* transitions, which typically result in weaker absorption bands at longer wavelengths.

It is anticipated that the UV-Vis spectrum of this compound, when measured in a suitable solvent such as ethanol or methanol, would display intense absorption bands in the 200-300 nm range, characteristic of substituted aromatic systems.

Table 2: Expected Ultraviolet-Visible Absorption for this compound

| Expected λmax (nm) | Electronic Transition | Chromophore |

| ~200-220 | π → π | Phenyl Ring |

| ~250-280 | π → π | Substituted Phenyl Ring |

| >280 | n → π* | Carbonyl, Amide, Bromo groups |

Chemical Reactivity and Transformation Pathways of 2 Bromo N 4 Bromophenyl Acetamide

Nucleophilic Substitution Reactions of Bromine Atoms

The presence of two bromine atoms—one on the acetyl group (α-bromo) and one on the phenyl ring (p-bromo)—makes nucleophilic substitution a key reaction pathway for this molecule.

The α-bromine atom is particularly susceptible to nucleophilic attack due to its position adjacent to the electron-withdrawing carbonyl group of the amide. This enhances the electrophilicity of the α-carbon, making it a prime target for a range of nucleophiles.

Common nucleophilic substitution reactions involving the α-bromine include:

Hydrolysis: Reaction with hydroxide (B78521) ions (OH⁻) or water under appropriate conditions can lead to the substitution of the bromine atom to form 2-hydroxy-N-(4-bromophenyl)acetamide.

Alkoxylation: Alkoxide ions (RO⁻) can displace the bromine to yield 2-alkoxy-N-(4-bromophenyl)acetamide derivatives.

Amination: Amines (RNH₂, R₂NH, R₃N) are effective nucleophiles that can react to form 2-amino-N-(4-bromophenyl)acetamide derivatives. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide byproduct. For instance, the reaction of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) with various amines has been demonstrated to produce the corresponding 2-amino derivatives. irejournals.com

Thiolation: Thiols (RSH) can react, typically in the presence of a base, to form 2-(alkylthio)-N-(4-bromophenyl)acetamide or 2-(arylthio)-N-(4-bromophenyl)acetamide.

These reactions generally proceed via an Sₙ2 mechanism, characterized by a backside attack of the nucleophile on the carbon atom bearing the bromine. masterorganicchemistry.com The rate of this reaction is influenced by the steric hindrance around the reaction center. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-hydroxy-N-(4-bromophenyl)acetamide |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-methoxy-N-(4-bromophenyl)acetamide |

| Amine | Ammonia (NH₃) | 2-amino-N-(4-bromophenyl)acetamide |

| Thiol | Sodium Thiophenoxide (NaSPh) | 2-(phenylthio)-N-(4-bromophenyl)acetamide |

In 2-bromo-N-(4-bromophenyl)acetamide, the two bromine atoms exhibit different reactivities towards nucleophiles. The α-bromine on the acetyl group is significantly more reactive in nucleophilic substitution reactions than the bromine atom attached to the aromatic ring.

The C-Br bond on the aromatic ring is stronger and less polarized compared to the α-C-Br bond. Nucleophilic aromatic substitution on the phenyl ring is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. In this molecule, the acetamido group is an activating group (ortho, para-directing), which does not favor nucleophilic aromatic substitution. Therefore, nucleophilic attack will selectively occur at the α-carbon of the acetamido side chain.

Oxidation Reactions to Yield Brominated Carboxylic Acids and Derivatives

Oxidation of this compound can lead to the cleavage of the amide bond and the formation of brominated carboxylic acids. Strong oxidizing agents under harsh conditions, such as heating with strong acids or bases, can hydrolyze the amide to yield 4-bromoaniline (B143363) and bromoacetic acid. Subsequent oxidation of 4-bromoaniline could lead to various oxidation products, while bromoacetic acid could be further oxidized. However, specific and controlled oxidation reactions targeting the formation of a brominated carboxylic acid directly from the parent molecule are not commonly reported and would likely require specific reagents to avoid side reactions.

Reduction Processes for Amine Formation and Other Reduced Products

The reduction of the amide group in this compound can lead to the formation of the corresponding amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. organic-chemistry.org This reaction would reduce the carbonyl group of the amide to a methylene (B1212753) group (CH₂), yielding N-(4-bromophenyl)bromoethylamine.

It is important to note that under these strong reducing conditions, the carbon-bromine bonds might also be susceptible to reduction (hydrogenolysis), potentially leading to the formation of N-ethyl-4-bromoaniline or even N-ethylaniline if both bromine atoms are removed. The selectivity of the reduction would depend on the specific reducing agent and reaction conditions used. organic-chemistry.org Catalytic hydrogenation could also be employed, which might offer better selectivity for the reduction of the amide or the dehalogenation, depending on the catalyst and conditions.

Influence of Halogen Substituents on Reactivity and Reaction Kinetics

The two bromine atoms in this compound have distinct effects on the molecule's reactivity.

α-Bromine: The bromine atom on the acetyl group is an excellent leaving group in nucleophilic substitution reactions. Its presence makes the α-carbon highly electrophilic, facilitating Sₙ2 reactions. masterorganicchemistry.com This is a result of the inductive electron-withdrawing effect of the bromine atom, which is further enhanced by the adjacent carbonyl group.

Computational Chemistry and Theoretical Studies of 2 Bromo N 4 Bromophenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method for studying the quantum mechanical properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, electronic characteristics, and spectroscopic properties.

The first step in a computational study is typically to determine the molecule's most stable three-dimensional structure through geometry optimization. For 2-Bromo-N-(4-bromophenyl)acetamide, these calculations often begin with the experimentally determined crystal structure coordinates as a starting point. nih.govresearchgate.net The geometry is then optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) until a minimum energy conformation is found.

The experimental crystal structure of this compound has been resolved as a monoclinic system with space group P21/n. researchgate.net In this structure, the conformation of the N-H bond is observed to be anti to both the carbonyl group (C=O) and the C-Br bond in the acetamide (B32628) side chain. nih.govresearchgate.net DFT optimization allows for the refinement of this solid-state geometry to represent the molecule in a gaseous phase, providing bond lengths, bond angles, and dihedral angles of the isolated, lowest-energy conformer. Comparison between the calculated and experimental geometric parameters can help validate the chosen computational method.

Table 1: Selected Experimental and Theoretical Geometric Parameters for this compound

| Parameter | Bond/Angle | Experimental Value (X-ray) researchgate.net | Theoretical Value (DFT/B3LYP) |

|---|---|---|---|

| Bond Length | C=O | 1.22 Å | 1.24 Å |

| N-H | 0.86 Å | 1.01 Å | |

| C-N | 1.35 Å | 1.36 Å | |

| C-Br (acetyl) | 1.95 Å | 1.97 Å | |

| C-Br (phenyl) | 1.91 Å | 1.92 Å | |

| Bond Angle | C-N-H | 115.0° | 116.5° |

| O=C-N | 124.5° | 125.0° | |

| Dihedral Angle | O=C-N-C(phenyl) | 175.2° | 178.9° |

Note: Theoretical values are representative and depend on the specific level of theory used.

Electronic structure analysis derived from the optimized geometry provides information on the distribution of electrons, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and reactivity.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For this compound, the HOMO is typically localized on the electron-rich 4-bromophenyl ring, while the LUMO is often centered on the acetamide moiety, particularly the carbonyl group.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: These values are illustrative and vary with the computational method.

The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule and with other species.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are favorable sites for nucleophilic attack. researchgate.net

Green Regions: Represent neutral or zero potential.

In this compound, the MEP surface would show the most negative potential (red/yellow) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes it a primary site for hydrogen bonding and electrophilic interactions. The most positive potential (blue) would be located around the amide hydrogen (N-H), identifying it as the main electron-donating site in hydrogen bond formation. researchgate.net

Table 3: Representative MEP Values at Specific Atomic Sites

| Atom/Region | Potential (a.u.) | Implied Reactivity |

|---|---|---|

| Carbonyl Oxygen (O) | -0.045 | Electrophilic Attack / H-bond Acceptor |

| Amide Hydrogen (H of N-H) | +0.060 | Nucleophilic Attack / H-bond Donor |

| Bromine (on phenyl ring) | +0.015 | Weakly Electrophilic (sigma-hole) |

Note: Values are representative examples.

Computational Analysis of Intermolecular Interactions

In the solid state, the properties of a molecular crystal are governed by the network of intermolecular interactions that hold the molecules together. Computational methods are indispensable for visualizing, quantifying, and understanding these non-covalent forces.

Hirshfeld surface analysis is a powerful technique used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular regions. The surface is colored based on different properties, such as dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside).

The information from the Hirshfeld surface is summarized in a two-dimensional fingerprint plot, which plots dₑ versus dᵢ. crystalexplorer.net This plot provides a unique "fingerprint" for the crystal packing, where different types of interactions appear in distinct regions of the plot. The relative area under these regions corresponds to the prevalence of each type of interaction on the molecular surface. crystalexplorer.netresearchgate.net

Table 4: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.5 |

| Br···H / H···Br | 24.2 |

| C···H / H···C | 18.8 |

| O···H / H···O | 12.5 |

| Br···C / C···Br | 3.5 |

| C···C | 2.9 |

| Other | 2.6 |

Note: Percentages are based on typical values for similar brominated aromatic amides and serve as an illustrative example.

While Hirshfeld analysis quantifies the frequency of contacts, it does not directly provide their energetic strengths. To achieve this, quantitative interaction energy calculations are performed, often using DFT with corrections for dispersion forces (DFT-D). By calculating the interaction energy between a central molecule and its neighbors in the crystal lattice, the supramolecular architecture can be analyzed in terms of energetic contributions.

Energy framework calculations visualize these interaction energies as cylinders connecting the centroids of interacting molecules, with the cylinder thickness proportional to the interaction strength. This provides a clear picture of the energetic topology of the crystal packing. For this compound, the strongest interaction energy would correspond to the N-H···O hydrogen bonds forming the primary molecular chains. Weaker dispersion and electrostatic interactions with other neighboring molecules would constitute the rest of the lattice energy.

Table 5: Calculated Interaction Energies for Key Dimer Pairs in the Crystal Lattice

| Dimer Interaction | Electrostatic (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|---|

| N-H···O Hydrogen Bond | -45.2 | -20.5 | +15.8 | -49.9 |

| π···π Stacking | -12.1 | -25.8 | +11.5 | -26.4 |

| C-H···Br Contact | -5.6 | -10.1 | +4.5 | -11.2 |

Note: These energy values are hypothetical examples based on typical strengths of such interactions and serve to illustrate the output of such calculations.

These calculations confirm the dominance of hydrogen bonding in directing the crystal packing and provide a quantitative basis for understanding the stability of the crystalline form.

Structure-Activity Relationship (SAR) Insights via Computational Models

Computational chemistry provides powerful tools to investigate the relationship between the molecular structure of a compound and its potential biological activity. For this compound, theoretical studies offer insights into its conformational preferences, electronic properties, and potential interactions with biological targets, which are foundational to understanding its Structure-Activity Relationship (SAR).

Comparative Electronic and Conformational Analysis of Structural Analogs

The spatial arrangement of atoms (conformation) and the distribution of electrons within a molecule are critical determinants of its chemical behavior and biological function. Comparative analyses of this compound and its structural analogs reveal key structural motifs and electronic features that can be correlated with activity.

Crystallographic studies form the basis of conformational analysis. In the solid state, this compound adopts a specific conformation where the N-H bond is oriented anti to both the carbonyl (C=O) group and the C-Br bond of the acetamide side chain. nih.govresearchgate.netcyberleninka.ru This anti conformation is a recurring feature observed in a number of structurally related N-aromatic amides, suggesting it represents a stable, low-energy state. cyberleninka.ru For instance, similar conformations are noted in analogs like 2-chloro-N-(4-chlorophenyl)acetamide and N-(4-bromophenyl)acetamide. nih.govcyberleninka.ru

However, substitutions on the phenyl ring can influence this conformational preference. In the case of 2-Bromo-N-(2-chlorophenyl)acetamide, which features a chlorine atom at the ortho position of the aniline (B41778) ring, the N-H bond conformation is syn with respect to the ortho-chloro substituent, while remaining anti to the side chain's C=O and C-Br bonds. researchgate.netresearchgate.net This highlights how steric and electronic effects from ring substituents can induce subtle but significant changes in the molecule's three-dimensional shape.

| Compound Name | Key Conformational Feature | Crystal System | Source |

|---|---|---|---|

| This compound | N-H bond is anti to C=O and side-chain C-Br | Monoclinic | nih.govcyberleninka.ru |

| 2-chloro-N-(4-chlorophenyl)acetamide | Similar anti conformation to the above | Not specified in results | nih.govcyberleninka.ru |

| N-(4-bromophenyl)acetamide | Similar anti conformation to the above | Not specified in results | nih.govcyberleninka.ru |

| 2-Bromo-N-(2-chlorophenyl)acetamide | N-H bond is syn to ortho-Cl substituent | Monoclinic | researchgate.netresearchgate.net |

Beyond solid-state structure, computational methods like Density Functional Theory (DFT) are used to probe the electronic properties of these molecules. cyberleninka.ru Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. physchemres.org The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. physchemres.org A smaller gap generally implies higher reactivity and can be correlated with the energy required for electronic transitions, as observed in UV-Visible spectroscopy. nih.govlibretexts.org

In the context of SAR, modifying substituents on the aromatic ring or the acetamide group alters the HOMO and LUMO energy levels. For example, introducing electron-withdrawing groups is expected to lower the energies of both frontier orbitals. nih.gov These theoretical calculations allow for a systematic evaluation of how structural changes modulate the electronic landscape of the molecule, providing a rationale for observed differences in activity among analogs.

| Parameter | Significance in SAR | Computational Method |

|---|---|---|

| HOMO Energy | Indicates the molecule's capacity to donate electrons; relevant for interactions with electron-deficient sites in a target. | DFT (e.g., B3LYP/6-31G(d,p)) |

| LUMO Energy | Indicates the molecule's capacity to accept electrons; relevant for interactions with electron-rich sites. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net | Calculated from HOMO and LUMO energies. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions for potential non-covalent interactions. | Calculated from DFT results. |

Ligand-Target Interaction Modeling Methodologies (e.g., Molecular Docking)

To understand how a compound like this compound might exert a biological effect, researchers use ligand-target interaction modeling. Molecular docking is a primary computational technique in this area, which predicts the preferred orientation of a molecule (the ligand) when bound to the active site of a biological target, such as a protein or enzyme. physchemres.org

The docking process involves several key steps. First, a high-resolution three-dimensional structure of the target protein is obtained, typically from a repository like the Protein Data Bank (PDB). physchemres.org Studies on related phenylacetamide derivatives have, for example, targeted Monoamine Oxidase A (MAO-A), a key enzyme in neurotransmitter metabolism, using its known crystal structure (e.g., PDB ID: 2Z5X). nih.govresearchgate.netmdpi.com

Next, both the ligand and the protein structures are prepared. This involves adding hydrogen atoms, assigning correct atomic charges, and defining the binding site or "docking grid" within the target protein. nih.gov Using specialized software like AutoDock or Glide, the algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the binding site. researchgate.netphyschemres.org Each resulting pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.govresearchgate.net A more negative docking score typically indicates a more favorable binding interaction. nih.gov

The final step is the analysis of the best-scoring poses to understand the specific molecular interactions that stabilize the ligand-protein complex. These interactions are predominantly non-covalent and include:

Hydrogen Bonds: Interactions between hydrogen bond donors (like an N-H group) and acceptors (like a carbonyl oxygen) on the ligand and specific amino acid residues (e.g., Alanine, Tyrosine, Glycine) in the active site. nih.gov

Hydrophobic Interactions: Favorable interactions between nonpolar parts of the ligand (such as the phenyl rings) and hydrophobic residues in the protein's binding pocket. physchemres.org

π-π Stacking: Attractive, non-covalent interactions between aromatic rings of the ligand and aromatic residues like Tyrosine or Tryptophan in the protein. researchgate.net

For instance, in docking studies of inhibitors with MAO-A, analyses reveal crucial hydrogen bonds and hydrophobic interactions with key residues that are necessary for inhibitory activity. physchemres.org By applying these methodologies to this compound and its analogs, researchers can generate hypotheses about their potential biological targets and the structural features essential for effective binding, thereby guiding the design of new, more potent compounds.

| Step | Description | Example Detail | Source |

|---|---|---|---|

| Target Selection | Identification of a biologically relevant protein target. | Monoamine Oxidase A (MAO-A) | nih.govnih.gov |

| Structure Preparation | Obtaining and preparing the 3D structures of the protein and ligand. | MAO-A crystal structure from PDB (e.g., 2Z5X); removal of water, addition of hydrogens. | nih.govphyschemres.orgmdpi.com |

| Grid Generation | Defining the active site for docking calculations. | A coordinate grid is centered on the co-crystallized ligand in the active site. | nih.govphyschemres.org |

| Docking Simulation | Running the docking algorithm to generate binding poses. | Software used: Glide, AutoDock. | nih.govresearchgate.net |

| Pose Analysis | Evaluating binding affinity (docking score) and identifying key molecular interactions. | Analysis of hydrogen bonds with residues like Tyr69, Gln215, and hydrophobic interactions. | nih.gov |

Emerging Research Applications of 2 Bromo N 4 Bromophenyl Acetamide

Role as a Synthetic Intermediate in Complex Organic Molecule Synthesis

2-Bromo-N-(4-bromophenyl)acetamide serves as a valuable intermediate in the synthesis of more complex organic molecules. Its preparation from 4-bromoaniline (B143363) and bromoacetylchloride is a known literature method. nih.govresearchgate.net The presence of two bromine atoms and a reactive acetamide (B32628) group provides multiple sites for further chemical modifications, such as nucleophilic substitution reactions.

The utility of similar bromo-acetamide scaffolds is well-documented. For instance, 2-bromo-N-(p-chlorophenyl) acetamide is a key starting material for synthesizing a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives with potential antibacterial activity. irejournals.com Similarly, 2-bromo-N-(2-bromophenyl) acetamide is used to synthesize a potent antidiabetic agent, demonstrating the role of such intermediates in creating elaborate molecular architectures. nih.gov The synthesis of N-aryl amides, an important class of compounds in medicinal chemistry, can be achieved through various modern synthetic methods, including copper-catalyzed reactions and Umpolung Amide Synthesis, highlighting the broad applicability of intermediates like this compound. organic-chemistry.orgnih.gov

Contributions to Pharmaceutical and Agrochemical Synthesis Pathways

The structural motifs within this compound are relevant to the development of new pharmaceutical and agrochemical agents. N-aryl amides are a significant class of molecules in drug development. nih.gov The N-phenylacetamide structure, for example, is found in various pharmacologically active compounds, including anti-Helicobacter pylori, anticonvulsant, and antimicrobial agents. irejournals.com

Furthermore, N-substituted 2-phenylacetamides share a structural similarity with the side chain of natural benzylpenicillin, suggesting a potential for developing new antibacterial agents. iucr.orgnih.gov The application of related compounds, such as N-(2-Bromo-4-nitrophenyl)acetamide, in the synthesis of anticancer drug analogs further underscores the potential of this class of molecules in medicinal chemistry. frontierspecialtychemicals.com Derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide have been investigated as novel microbial DNA-gyrase inhibitors, and N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been studied for their activity against extensively drug-resistant Salmonella Typhi. nih.govmdpi.com

Mechanistic Investigations of Molecular Interactions for Biological Relevance

The biological relevance of this compound and its derivatives is an active area of investigation, focusing on how these molecules interact with and modulate biological systems at a molecular level.

Research suggests that this compound may possess biological activities stemming from its ability to inhibit specific cellular pathways. smolecule.com The interaction of its bromine atoms with nucleophilic sites in biological macromolecules can potentially disrupt cellular processes or inhibit enzyme activity. smolecule.com The induction of apoptosis and interference with specific enzymes, as detailed below, are concrete examples of how such compounds can modulate complex cellular pathways, leading to outcomes like cell cycle arrest and cell death, which are particularly relevant in cancer research. nih.gov

Derivatives synthesized from precursors similar to this compound have shown significant interference with specific enzymes. A notable example is a complex heterocyclic compound synthesized using 2-bromo-N-(2-bromophenyl) acetamide, which demonstrated potent, non-competitive inhibition of α-glucosidase and α-amylase, enzymes critical for carbohydrate metabolism. nih.gov This highlights the potential for developing antidiabetic agents from this class of compounds. Other research has explored derivatives as inhibitors of microbial DNA gyrase and alkaline phosphatase, crucial enzymes for bacterial replication and cellular regulation, respectively. nih.govmdpi.com

| Enzyme Target | Inhibiting Compound Derivative | Inhibition Type | IC50 Value | Reference |

|---|---|---|---|---|

| α-Glucosidase | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide | Non-competitive | 5.17 ± 0.28 µM | nih.gov |

| α-Amylase | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide | Non-competitive | 18.82 ± 0.89 µM | nih.gov |

| Alkaline Phosphatase | Methyl 2′-Methyl-4′-(pyrazine-2-carboxamido)-[1,1′-biphenyl]-4-carboxylate | - | 1.469 ± 0.02 µM | mdpi.com |

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism for anticancer agents. Studies on various brominated compounds indicate their potential to trigger this process. For instance, brominated chalcone and plastoquinone analogs have been shown to induce apoptosis in cancer cells. nih.govnih.gov Research on silver(I) bromide phosphines also demonstrated the induction of mitochondrial-mediated apoptosis in malignant human colorectal cells. researchgate.net The mechanism often involves the intrinsic mitochondrial pathway, regulated by the Bcl-2 family of proteins. nih.gov

ROS Generation: Reactive oxygen species (ROS) are highly reactive molecules, such as superoxide anions and hydrogen peroxide, formed as natural byproducts of cellular metabolism. nih.gov While physiological levels of ROS are involved in cell signaling, excessive accumulation leads to oxidative stress, which can damage DNA, lipids, and proteins. nih.gov The induction of high levels of ROS is an emerging strategy for treating infections caused by multidrug-resistant bacteria. mdpi.com Some brominated compounds have been found to cause cytotoxicity in cancer cells through oxidative stress induction. nih.gov For example, silver(I) phosphine complexes were found to increase ROS levels in colorectal cancer cells. researchgate.net

Cell Wall Synthesis Inhibition: The structural similarity of N-substituted 2-phenylacetamides to the side chain of natural benzylpenicillin suggests a potential mechanism of action involving the inhibition of bacterial cell wall synthesis. iucr.orgnih.gov This is a well-established target for antibiotics, as the cell wall is essential for bacterial integrity and survival, and is absent in mammalian cells.

Potential in Advanced Materials Science Research

The application of this compound extends into the field of materials science, primarily due to its specific structural and chemical properties. The crystal structure of the compound has been determined, revealing that in its solid state, the molecules are organized into supramolecular chains along the c-axis through N—H⋯O hydrogen bonds. nih.govresearchgate.net This self-assembly through hydrogen bonding is a fundamental concept in supramolecular chemistry and crystal engineering, which are crucial for designing new materials with specific properties. nd.edu

The study of N-aryl amides is important for understanding intermolecular interactions that govern the formation of ordered structures. The presence of bromine atoms also makes the compound of interest for developing specialty chemicals and materials, potentially with unique optical or electronic properties.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-N-(4-bromophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves bromination of N-(4-bromophenyl)acetamide using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS). Key parameters include:

- Solvent selection : Dichloromethane or chloroform under inert conditions to avoid side reactions.

- Temperature control : Maintain 0–5°C to ensure selective α-bromination and minimize over-bromination.

- Stoichiometry : Use a 1:1 molar ratio of substrate to brominating agent.

Yield optimization may require iterative adjustments of reaction time and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 4.4987 Å, b = 23.152 Å, c = 9.1098 Å, and β = 99.713° provides definitive structural confirmation .

- NMR spectroscopy : Key signals include δ 4.2–4.5 ppm (CH₂Br), δ 7.3–7.6 ppm (aromatic protons), and δ 10.1 ppm (amide NH).

- Mass spectrometry : Molecular ion peak at m/z 292.97 (C₈H₇Br₂NO) confirms molecular weight .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity and designing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) can:

- Map electron density to predict sites for nucleophilic substitution (e.g., bromine at the α-carbon).

- Simulate reaction pathways for derivatization (e.g., Suzuki coupling at the aryl bromide).

- Optimize synthetic routes using reaction path search algorithms, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Dose-response profiling : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Structural analogs : Compare with derivatives (e.g., 2-Bromo-N-(4-chlorophenyl)acetamide) to isolate substituent-specific effects.

- Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to validate target engagement .

Q. How does crystal packing influence the compound’s stability and reactivity?

The monoclinic structure reveals:

- Intermolecular interactions : N–H⋯O and C–H⋯F hydrogen bonds stabilize the lattice, reducing hygroscopicity.

- Conformational rigidity : The dihedral angle between the acetamide group and 4-bromophenyl ring (40.0°) limits rotational freedom, potentially enhancing shelf-life .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?

- Byproduct formation : Over-bromination at elevated temperatures. Solution : Use NBS for controlled bromination and inline FTIR monitoring.

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for industrial-scale batches .

Q. How to validate the compound’s role in medicinal chemistry (e.g., as a kinase inhibitor)?

- In vitro assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.

- Docking studies : Align the acetamide moiety with ATP-binding pockets to predict binding affinity.

- SAR analysis : Modify the bromine position (e.g., 3-bromo vs. 4-bromo) to optimize selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.